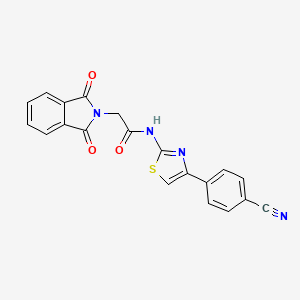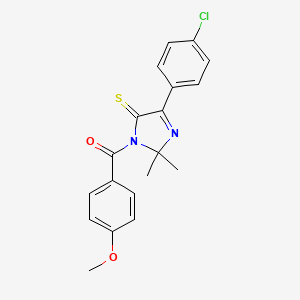![molecular formula C17H34ClNO2 B2712391 1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217729-48-0](/img/structure/B2712391.png)
1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound with applications across various scientific fields. It stands out for its molecular complexity and distinct bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps:
Formation of the bicyclic core: : Starting with a base compound like camphene, subject it to reactions involving specific catalysts to obtain the 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold.
Attachment of tert-butylamino group: : Use tert-butylamine in a reaction with a suitable halide derivative of the bicyclic core, facilitating the formation of a stable bond.
Linking to the propan-2-ol structure: : Employing a linker, often requiring reagents like epichlorohydrin, followed by controlled hydrolysis and etherification steps.
Industrial Production Methods: Industrially, the process is scaled up using:
Continuous-flow reactors: : Ensuring precise control over reaction parameters.
Optimized catalysts: : Such as Palladium/C or Platinum-based catalysts, which enhance efficiency and yield.
Rigorous purification steps: : Using chromatographic techniques and recrystallization to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride undergoes several reactions:
Oxidation: : Reacts with strong oxidizing agents like potassium permanganate, leading to cleavage or modification of functional groups.
Reduction: : Lithium aluminium hydride can reduce ketone or ester intermediates during its synthesis.
Substitution: : Involves nucleophilic substitution reactions, especially in the halide forms of intermediates.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Dichloromethane, tetrahydrofuran, and methanol.
Primary alcohols: : Through controlled reduction reactions.
Secondary amines: : Via substitution reactions involving the tert-butylamino group.
Scientific Research Applications
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride finds use in various fields:
Chemistry: : As a reagent in complex organic synthesis and studies of reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential beta-adrenergic receptor activity.
Industry: : Utilized in the development of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The compound's action mechanism involves:
Beta-adrenergic receptors: : Potential binding and modulation of these receptors, impacting cellular signal transduction pathways.
Molecular pathways: : Influencing pathways related to cAMP production and phosphatidylinositol turnover.
Comparison with Similar Compounds
Unique Characteristics: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to:
Bicyclic structure: : Offering unique steric properties and reactivity.
Tert-butylamino group: : Providing distinct pharmacological interactions.
1-(tert-Butylamino)-2-methylpropan-2-ol hydrochloride: : Similar in functional groups but lacks the bicyclic core.
3-(tert-Butylamino)-1-phenylpropan-2-ol hydrochloride: : Features a phenyl group instead of the bicyclic structure.
1-(tert-Butylamino)-3-(4-methoxyphenyl)propan-2-ol hydrochloride: : Another variant with a different aromatic substitution.
There you have it! A detailed look at this compound and its fascinating characteristics and applications.
Properties
IUPAC Name |
1-(tert-butylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-15(2,3)18-10-13(19)11-20-14-9-12-7-8-17(14,6)16(12,4)5;/h12-14,18-19H,7-11H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWSMCVMHOBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CNC(C)(C)C)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)

![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)

![4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2712314.png)




![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)
![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B2712328.png)
![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)


